6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate
Description
The compound 6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate features a pyranone core substituted with a (1-methylimidazol-2-yl)sulfanyl methyl group at the 6-position and a 3,4,5-triethoxybenzoate ester at the 3-position. Such compounds are often explored for biological activities, including enzyme inhibition or antimicrobial effects, though specific data for this molecule remain uncharacterized in the provided evidence.
Properties
IUPAC Name |
[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,4,5-triethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O7S/c1-5-28-18-10-15(11-19(29-6-2)21(18)30-7-3)22(27)32-20-13-31-16(12-17(20)26)14-33-23-24-8-9-25(23)4/h8-13H,5-7,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSOIBGIHLWJIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)OC2=COC(=CC2=O)CSC3=NC=CN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate is a complex organic molecule that exhibits significant biological activity. This article provides a comprehensive review of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 393.48 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis.
Antioxidant Properties
The compound has been shown to scavenge free radicals effectively. This activity is attributed to the presence of the imidazole ring, which enhances electron donation capabilities. Studies using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays indicate a significant reduction in radical concentration when treated with this compound.
Anticancer Activity
In a study involving human cancer cell lines, including breast and colon cancer cells, the compound exhibited cytotoxic effects. The IC50 values were determined to be in the micromolar range, indicating potent activity. The proposed mechanism involves induction of apoptosis through mitochondrial pathways.
Neuroprotective Effects
Recent investigations suggest that this compound may possess neuroprotective properties. It appears to mitigate oxidative stress in neuronal cells, which is critical in conditions such as Alzheimer's disease. The compound's ability to reduce superoxide levels has been highlighted in several studies.
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the compound was tested against Staphylococcus aureus . The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL. This study underscores the potential for developing new antimicrobial agents from this class of compounds.
Study 2: Antioxidant Activity
A comparative study evaluated the antioxidant capacity of the compound against standard antioxidants like ascorbic acid and quercetin. The results indicated that the compound had an equivalent or superior scavenging ability at certain concentrations, suggesting its utility in formulations aimed at oxidative stress reduction.
Study 3: Cancer Cell Line Testing
The cytotoxic effects were assessed on MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. The results showed an IC50 value of 15 µM for MCF-7 and 20 µM for HCT116 after 48 hours of exposure. Flow cytometry analysis confirmed increased apoptotic cell death in treated groups.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs and related compounds are critical for understanding the unique properties of the target molecule. Below, we compare it with derivatives sharing its pyranone-imidazole core and benzoate esters, as well as compounds with analogous functional groups.
Structural Analogs from Pyranone-Imidazole Benzoate Series ()
The following table summarizes key analogs:
Key Observations:
- Substituent Effects: The target’s triethoxybenzoate group significantly increases molecular weight and steric hindrance compared to methyl, chloro, or furan substituents. Ethoxy groups are electron-donating, which may enhance solubility in polar solvents compared to halogenated analogs like BF93264.
- Synthetic Accessibility: Compounds with simpler substituents (e.g., BF93255) are synthesized in higher yields due to reduced steric challenges during esterification .
Pyrimidine-Based Analogs with Imidazole-Sulfanyl Groups ()
While structurally distinct (pyrimidine vs. pyranone core), these compounds share functional groups relevant to reactivity:
| Compound | Core | Substituents | Yield | Melting Point (°C) |
|---|---|---|---|---|
| 4-((1-Methylimidazol-2-yl)thio)-pyrimidine | Pyrimidine | 3,4,5-Trimethoxyphenyl, prop-2-yn-1-ylthio | 32.8% | 176–177 |
| 4-(Pyridin-2-ylthio)-pyrimidine | Pyrimidine | 3,4,5-Trimethoxyphenyl, prop-2-yn-1-ylthio | 80.2% | 180–181 |
| 4-((5-Aminothiophen-2-yl)thio)-pyrimidine | Pyrimidine | 3,4,5-Trimethoxyphenyl, prop-2-yn-1-ylthio | 89.3% | 189–190 |
Key Observations:
- Yield Trends: Bulkier substituents (e.g., aminothiophene) correlate with higher yields, possibly due to improved crystallization .
- Thermal Stability: Higher melting points in pyrimidine analogs (180–190°C) suggest greater rigidity compared to pyranone-based compounds (data unavailable for target).
Imidazole-Sulfanyl Derivatives in Other Scaffolds (–7)
- : A cyano-enamide derivative with a nitro-phenyl group and imidazole-sulfanyl moiety exhibits strong electronic effects from the nitro group, which could enhance reactivity in electrophilic substitution .
Research Findings and Implications
- Synthetic Challenges: The target’s triethoxybenzoate group may complicate esterification due to steric hindrance, necessitating optimized coupling conditions (e.g., Steglich esterification) .
- Biological Potential: Pyranone-imidazole derivatives are understudied, but pyrimidine analogs with similar substituents show promise in medicinal chemistry (e.g., kinase inhibition) .
- Physicochemical Properties: The target’s high molecular weight and ethoxy groups suggest moderate aqueous solubility, contrasting with chloro- or furan-substituted analogs that may prioritize membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
